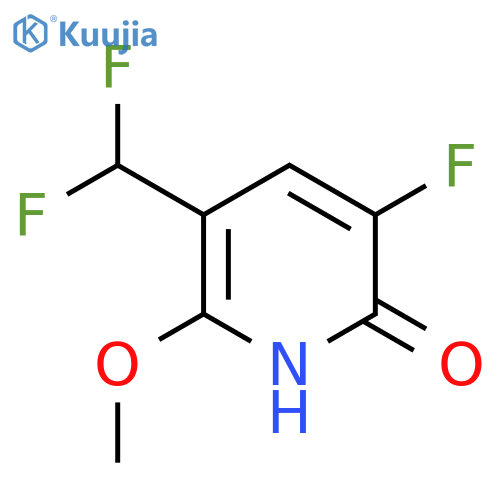Cas no 1806996-00-8 (3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine)

1806996-00-8 structure
商品名:3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine
CAS番号:1806996-00-8
MF:C7H6F3NO2
メガワット:193.123252391815
CID:4881502
3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine
-
- インチ: 1S/C7H6F3NO2/c1-13-7-3(5(9)10)2-4(8)6(12)11-7/h2,5H,1H3,(H,11,12)
- InChIKey: FXVNUUNHLUGAKT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(NC=1OC)=O)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 296
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036735-250mg |
3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine |
1806996-00-8 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029036735-1g |
3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine |
1806996-00-8 | 95% | 1g |
$2,808.15 | 2022-03-31 | |
| Alichem | A029036735-500mg |
3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine |
1806996-00-8 | 95% | 500mg |
$1,853.50 | 2022-03-31 |
3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1806996-00-8 (3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine) 関連製品
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
